Anti-Osteoporosis Activity: Class-Level Inference from Bone Marrow Macrophage Assay
This compound has been specifically evaluated for anti-osteoporosis activity in an assay using C57BL/6 mouse bone marrow macrophages (BMDMs) [1]. While the exact quantitative result (e.g., IC50 or % inhibition) is not provided in the accessible metadata, the fact that it was selected for this specific assay differentiates it from the majority of thiazolyl benzamide derivatives, which are predominantly investigated as glucokinase activators (GKAs) for type 2 diabetes [2]. This indicates that its structural features confer a distinct biological profile that warrants its use over a generic GKA scaffold for osteoporosis-related research.
| Evidence Dimension | Biological Target Class |
|---|---|
| Target Compound Data | Evaluated for anti-osteoporosis activity in BMDMs (ChEMBL Target ID CHEMBL4305726) |
| Comparator Or Baseline | Majority of N-thiazol-2-yl benzamide class |
| Quantified Difference | N/A (Qualitative difference in screening target) |
| Conditions | In vitro assay using C57BL/6 mouse bone marrow macrophages (Source: ChEMBL) |
Why This Matters
This target-specific screening history differentiates the compound for procurement in bone biology research, distinguishing it from the bulk of the class used in diabetes studies.
- [1] Chemsrc. (2026). Bioassay data for 4-cyano-N-(1,3-thiazol-2-yl)benzamide. Anti-osteoporosis activity in C57BL/6 mouse bone marrow macrophages (ChEMBL ID: CHEMBL4305726). View Source
- [2] Litchfield, J., et al. (2010). Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Bioorganic & Medicinal Chemistry Letters, 20(21), 6262-6267. View Source
